molecular formula C10H14N2O2 B2979886 4-amino-N-(3-hydroxypropyl)benzamide CAS No. 13793-41-4

4-amino-N-(3-hydroxypropyl)benzamide

Cat. No.: B2979886
CAS No.: 13793-41-4
M. Wt: 194.234
InChI Key: VSJNWTWOEYAQLY-UHFFFAOYSA-N
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Description

4-amino-N-(3-hydroxypropyl)benzamide is an organic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is characterized by the presence of an amino group at the para position of the benzene ring and a hydroxypropyl group attached to the amide nitrogen. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(3-hydroxypropyl)benzamide typically involves the reaction of 4-aminobenzoyl chloride with 3-aminopropanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

4-aminobenzoyl chloride+3-aminopropanolThis compound+HCl\text{4-aminobenzoyl chloride} + \text{3-aminopropanol} \rightarrow \text{this compound} + \text{HCl} 4-aminobenzoyl chloride+3-aminopropanol→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(3-hydroxypropyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-amino-N-(3-hydroxypropyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-N-(3-hydroxypropyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The hydroxypropyl group enhances its solubility and bioavailability, making it a suitable candidate for various biological applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(2-hydroxyethyl)benzamide
  • 4-amino-N-(4-hydroxybutyl)benzamide
  • 4-amino-N-(3-hydroxypropyl)benzoate

Uniqueness

4-amino-N-(3-hydroxypropyl)benzamide is unique due to its specific hydroxypropyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers better solubility and reactivity, making it more versatile for various applications .

Properties

IUPAC Name

4-amino-N-(3-hydroxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-9-4-2-8(3-5-9)10(14)12-6-1-7-13/h2-5,13H,1,6-7,11H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJNWTWOEYAQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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